molecular formula C8H7ClF3N5 B1473379 {[1-(2,3,4-trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-71-2

{[1-(2,3,4-trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No.: B1473379
CAS No.: 1426290-71-2
M. Wt: 265.62 g/mol
InChI Key: LZXFUJDVRDXMCY-UHFFFAOYSA-N
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Description

{[1-(2,3,4-trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a chemical compound that features a trifluorophenyl group attached to a tetrazole ring, which is further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,3,4-trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a trifluorophenyl halide reacts with the tetrazole ring.

    Introduction of the Methylamine Group: The final step involves the alkylation of the tetrazole ring with a methylamine derivative, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the nitro groups on the trifluorophenyl ring to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to amines.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,3,4-trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluorophenyl group is known to enhance the biological activity of compounds, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(2,3,4-trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
  • 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
  • 1-Phenyl-1H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, {[1-(2,3,4-trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride stands out due to its trifluorophenyl group, which imparts unique electronic and steric properties

Properties

IUPAC Name

[1-(2,3,4-trifluorophenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N5.ClH/c9-4-1-2-5(8(11)7(4)10)16-6(3-12)13-14-15-16;/h1-2H,3,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXFUJDVRDXMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N2C(=NN=N2)CN)F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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